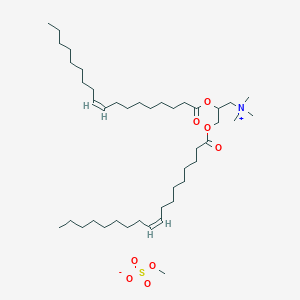

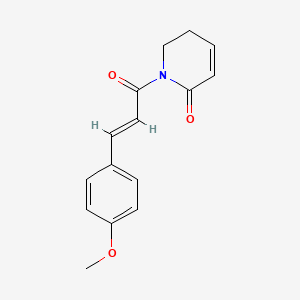

1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound belongs to a class of chemically synthesized organic compounds that feature a complex arrangement of functional groups and heterocyclic components. These compounds are often explored for their potential in various applications, including medicinal chemistry and material science, due to their unique chemical and physical properties.

Synthesis Analysis

Synthetic approaches for compounds of this complexity typically involve multistep synthesis, starting from simpler building blocks. For example, the synthesis of pyrimidine derivatives often employs strategies such as condensation reactions, where nucleophilic addition followed by cyclization leads to the formation of the heterocyclic core (Gasparyan et al., 2016). The introduction of fluorine atoms and benzoyl groups would require selective reactions, such as halogenation and esterification, tailored to preserve the integrity of the sensitive functional groups while achieving the desired molecular architecture.

科学的研究の応用

Synthesis and Modification

Synthesis of Nucleosides : Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, a related compound, has been used for the synthesis of amino- and azido-2′,5′-dideoxy nucleosides. These processes involve various silylation, condensation, and deprotection steps (El‐Barbary, El‐Brollosy, Pedersen, & Nielsen, 1995).

Preparation of Derivatives : Research on derivatives of similar compounds, such as 1-(2-deoxy-4-C-hydroxymethyl-α-L-threo-pentofuranosyl)uracil, includes the preparation of chloro and sulfanyl derivatives. These compounds were synthesized through reactions with hydrogen chloride and thioacetic acid (Hřebabecký, Balzarini, & Holý, 1997).

Nucleoside Derivatives for Chemotherapy : Nucleoside derivatives of pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione have been explored as potential chemotherapeutic agents, highlighting the importance of such compounds in medicinal chemistry (Nagarajan, Meltsner, & Delia, 1997).

Chemical Reactions and Properties

Functionalized Pyrimidines : Studies on functionalized 1H-pyrimidines derived from compounds like 4-benzoyl-5-phenylfuran-2,3-dione demonstrate the broad applicability of these compounds in synthesizing various heterocyclic structures (Altural et al., 1989).

Antiviral Nucleosides Synthesis : The synthesis of anti-HIV-active 2,3-dideoxy-2-fluoro-β-D-threo-pentofuranosyl nucleosides, utilizing similar compounds, indicates the potential application of these substances in creating antiviral drugs (Wysocki, Siddiqui, Barchi, Driscoll, & Marquez, 1991).

Crystal Structure Analysis : The study of 2'-deoxy-5-propynyluridine, a compound with a similar pyrimidine-2,4(1H,3H)-dione structure, provides insights into the crystalline states and molecular conformations of such compounds, which is crucial for understanding their chemical and physical properties (Budow, Eickmeier, Reuter, & Seela, 2009).

Antimicrobial Investigations : Research on pyrido[2,3-d]pyrimidines and their ribofuranosides, which share a structural resemblance, includes synthesis and antimicrobial studies, indicating potential applications in developing new antimicrobial agents (Kumar, Tiwari, & Yadav, 2007).

特性

IUPAC Name |

[(2R,3S,5S)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4,4-difluorooxolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F2N2O7/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)27-12-11-17(28)26-22(27)31/h1-12,16,18,21H,13H2,(H,26,28,31)/t16-,18+,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSVRWFIIMWGLT-MMOPVJDHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H](C([C@H](O2)N3C=CC(=O)NC3=O)(F)F)OC(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F2N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652565 |

Source

|

| Record name | 1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |

CAS RN |

143157-24-8 |

Source

|

| Record name | 1-(3,5-Di-O-benzoyl-2-deoxy-2,2-difluoro-alpha-D-threo-pentofuranosyl)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

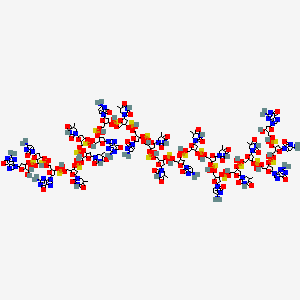

![Tert-butyl N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]carbamate](/img/structure/B1146108.png)

![Calcium;(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1146109.png)

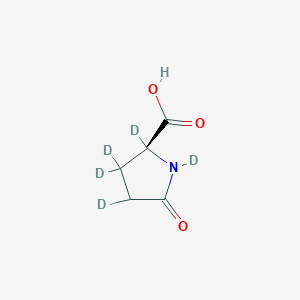

![N-[3-[(2-chloro-1,3-thiazol-5-yl)methyl]-2,2,6,6-tetradeuterio-5-methyl-1,3,5-oxadiazinan-4-ylidene]nitramide](/img/structure/B1146126.png)